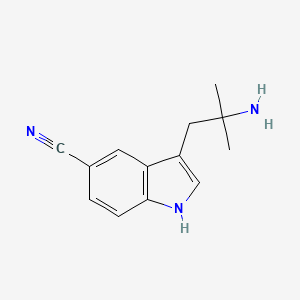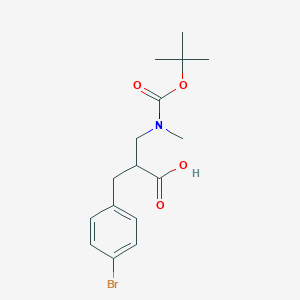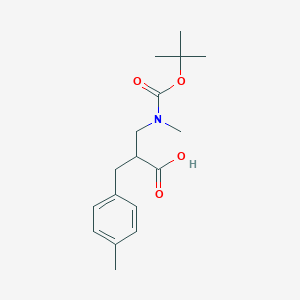
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro-
概要
説明
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- is a derivative of pteridine, an aromatic compound formed by fused pyrazine and pyrimidine rings. Pteridines are known for their diverse biological functions, including roles as pigments, enzymatic cofactors, and immune system activation molecules . The specific compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
準備方法
The synthesis of Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- typically involves the chlorination of pteridine derivatives. One common method includes the reaction of pteridine with thionyl chloride to introduce the chloro groups, followed by the addition of 2-chloroethylamine under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
科学的研究の応用
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its role in biological systems, particularly in enzymatic reactions and as a potential therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes like pteridine reductase, which is essential for the salvage of pterins by parasitic trypanosomatids . This inhibition disrupts the metabolic pathways of the parasites, leading to their death. The compound’s effects on other molecular targets and pathways are still under investigation.
類似化合物との比較
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- can be compared with other pteridine derivatives such as:
Pteridine, 4,6-dichloro-5,6,7,8-tetrahydro-:
Pteridine, 2-amino-4,6-dichloro-5,6,7,8-tetrahydro-: Another derivative with distinct chemical reactivity and therapeutic potential.
The uniqueness of Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-chloro-8-(2-chloroethyl)-6,7-dihydro-5H-pteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-1-3-14-4-2-11-6-7(10)12-5-13-8(6)14/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASKXJGCJUBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(N1)C(=NC=N2)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523066 | |
| Record name | 4-Chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88627-25-2 | |
| Record name | 4-Chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360142.png)




![2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane](/img/structure/B3360192.png)

![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B3360209.png)
![2-Methylpyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3360217.png)





